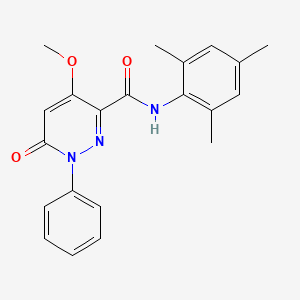![molecular formula C15H9F4N3OS B2390575 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1203306-31-3](/img/structure/B2390575.png)
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or fingolimod, which is a sphingosine-1-phosphate receptor modulator.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Pesticide Application
One study highlights the crystal structure of a benzoylurea pesticide, closely related to the compound , demonstrating the structural integrity and potential pesticide applications of fluorobenzo[d]thiazol derivatives. The study reveals how N—H⋯O hydrogen bonds contribute to forming loop chains in the crystal, enhancing its stability and effectiveness as a pesticide (Youngeun Jeon et al., 2014).
Synthesis and Antitumor Activities
Another area of research involves the synthesis of novel urea derivatives, where compounds similar to 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea exhibit promising antitumor activities. This illustrates the compound's potential in developing new therapeutic agents (S. Ling et al., 2008).
Antimicrobial and Antifungal Properties
Research also delves into the antimicrobial and antifungal properties of related urea derivatives. These studies provide insight into the compound's application in combating various microbial and fungal pathogens, highlighting its potential in developing new antimicrobial agents (Xinjian Song et al., 2008).
Inhibition of Enzymes
Another promising area of application is the inhibition of specific enzymes. Some derivatives of the compound show excellent inhibition activity against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), enzymes implicated in neurodegenerative diseases. This suggests the compound's potential role in developing treatments for diseases like Alzheimer's (Vladimír Pejchal et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N3OS/c16-9-5-3-7-11-12(9)21-14(24-11)22-13(23)20-10-6-2-1-4-8(10)15(17,18)19/h1-7H,(H2,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYVAGAGHCKXJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

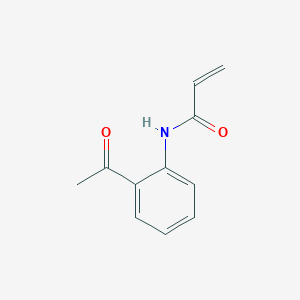

![8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2390498.png)
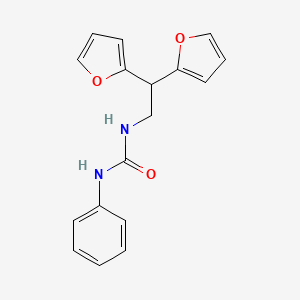
![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
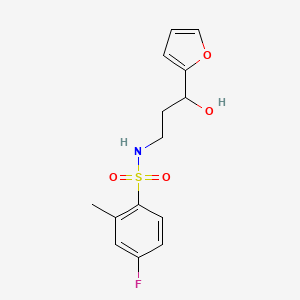
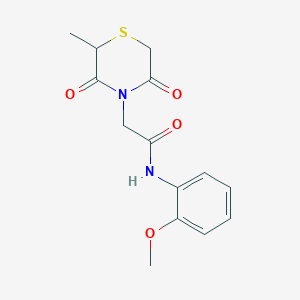
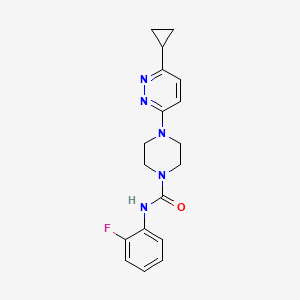
![1-Ethylsulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2390508.png)
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2390510.png)
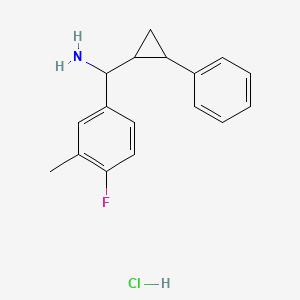
![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)
![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)
